2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane
Description
Properties
IUPAC Name |
2-[(2-fluoro-5-methylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPFBNZPMKYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-Fluoro-5-methylphenol : Prepared or procured with high purity. This phenol bears the fluorine substituent at the ortho position relative to the hydroxyl group and a methyl group at the meta position.
- Epichlorohydrin : A common epoxide precursor used in oxirane ring formation.
- Base : Sodium hydroxide or potassium hydroxide to generate the phenolate ion and promote cyclization.
Reaction Conditions
- The reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to enhance nucleophilicity.
- Temperature control is critical; the reaction is often maintained between 50 to 80 °C to optimize reaction rate and minimize side reactions.
- Stoichiometric ratios are adjusted to ensure complete conversion, commonly using a slight excess of epichlorohydrin (1.2–2 equivalents) relative to phenol.
Reaction Steps
- Phenolate Formation : 2-Fluoro-5-methylphenol is dissolved in the solvent and treated with a base to form the phenolate ion.
- Nucleophilic Substitution : Epichlorohydrin is added slowly to the phenolate solution, allowing nucleophilic attack on the epoxide ring or the chlorohydrin moiety.
- Cyclization : Under continued basic conditions, the intermediate chlorohydrin undergoes intramolecular ring closure to form the oxirane ring, yielding 2-[(2-fluoro-5-methylphenoxy)methyl]oxirane.
- Workup and Purification : The reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography or recrystallization to achieve high purity (>95%).
Alternative Synthetic Routes
- Direct Epoxidation of Allyl Ethers : An alternative route involves synthesizing the corresponding allyl ether of 2-fluoro-5-methylphenol followed by epoxidation using peracids (e.g., m-chloroperbenzoic acid). This method provides stereoselectivity control but may require additional steps for allyl ether formation.
- Use of Activated Silica Catalysts : Inspired by processes for related phenoxy methyl oxiranes, activated silica catalysts can be employed to promote etherification reactions under milder conditions, potentially improving yield and reducing by-products.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Phenol derivative | 2-Fluoro-5-methylphenol | High purity required |
| Epoxide precursor | Epichlorohydrin | 1.2–2 equivalents |
| Base | Sodium hydroxide or potassium hydroxide | Stoichiometric or slight excess |
| Solvent | Acetone, DMF, or toluene | Polar aprotic solvents preferred |
| Temperature | 50–80 °C | Controlled to minimize side reactions |
| Reaction time | 3–6 hours | Monitored by TLC or HPLC |
| Purification method | Column chromatography or recrystallization | Achieves >95% purity |
| Yield | 70–90% | Dependent on reaction optimization |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the oxirane ring and the substituted phenoxy group.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and enantiomeric excess if chiral centers are involved.
- Infrared Spectroscopy (IR) : Identifies characteristic epoxide ring vibrations.
Research Findings and Optimization Insights
- Electron-withdrawing fluorine substitution affects the nucleophilicity of the phenolate ion, potentially requiring adjustments in base strength or reaction time.
- Reaction optimization studies indicate that maintaining moderate temperatures (60–70 °C) and using polar aprotic solvents improve yield and reduce side reactions such as polymerization of epichlorohydrin.
- Use of phase-transfer catalysts has been reported in related systems to enhance reaction rates and facilitate milder reaction conditions.
- Purification by column chromatography using silica gel with gradient elution solvents (hexane/ethyl acetate) yields high purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and physical properties of epoxides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Halogenated Derivatives (Br vs.
- Nitro-Substituted Derivatives: The nitro group (NO₂) is a stronger electron-withdrawing group (EWG) than fluorine, leading to higher electrophilicity of the epoxide ring and faster reaction rates with nucleophiles like amines or thiols .
- Steric Effects: Bulky groups like methoxyethoxy () hinder nucleophilic attack at the epoxide carbon, whereas smaller substituents (e.g., methyl or fluorine) allow for more facile reactions.
Reactivity in Epoxide-Opening Reactions
Epoxide reactivity is governed by electronic and steric factors:
- Target Compound: The fluorine atom at C2 stabilizes the transition state in nucleophilic attacks by withdrawing electron density, while the methyl group at C5 provides minimal steric hindrance. This balance makes it suitable for regioselective reactions.
- Comparison with 2-Nitrophenoxy Analogs: The nitro group in (R)-2-((2-nitrophenoxy)methyl)oxirane () significantly lowers the energy barrier for nucleophilic attack, enabling reactions under milder conditions compared to the target compound.
- Brominated Analogs: The 2,4-dibromo derivative () may undergo dehalogenation or serve as a precursor for cross-coupling reactions, expanding its utility in synthesizing complex aromatic systems.
Physical Properties and Stability
- Solubility: Fluorine and methyl groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to brominated derivatives, which are more lipophilic.
- Thermal Stability: The target compound’s stability is intermediate between nitro-substituted epoxides (prone to decomposition under heat) and brominated analogs (higher thermal stability due to stronger C-Br bonds).
Research Findings and Data
Bond Angle Analysis ()
Crystallographic data for related epoxides reveals that substituents alter bond angles in the oxirane ring. For example:
- C-O-C Angle: ~64.3° in a nitrophenyl-substituted epoxide (), compared to ~58° in simpler analogs. Smaller angles indicate higher ring strain and reactivity.
Biological Activity
2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is an organic compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and implications for therapeutic applications.
Chemical Structure and Properties
The compound 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is characterized by an epoxide functional group, which is known for its reactivity and ability to interact with biological macromolecules. The presence of a fluorine atom and a methylphenoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.
Antimicrobial Activity
Recent studies have indicated that 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that while the compound is effective against certain pathogens, its efficacy varies depending on the strain.
Anticancer Properties
In vitro studies have demonstrated that 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane can induce apoptosis in cancer cell lines. The compound has shown promise particularly against breast and lung cancer cells.
Table 2: Anticancer Activity of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings indicate that the compound may be a potential candidate for further development as an anticancer agent.
The biological activity of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is believed to involve several mechanisms:
- Interaction with Cellular Targets : The epoxide group can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that disrupt normal cellular functions.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.
- Inhibition of Key Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Studies
A recent case study evaluated the effects of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane in a murine model of breast cancer. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group, with minimal side effects observed. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
